molecular formula C20H18Cl2N4O2 B11668188 N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668188
M. Wt: 417.3 g/mol
InChI Key: OPMGLMPBLBTFTL-FSJBWODESA-N
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Description

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazide linkage between a pyrazole core and a 2,4-dichlorobenzylidene group. The (E)-configuration of the imine group is critical for maintaining planar geometry, enabling π-π stacking and hydrogen bonding in molecular recognition .

Properties

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-2-9-28-16-7-4-13(5-8-16)18-11-19(25-24-18)20(27)26-23-12-14-3-6-15(21)10-17(14)22/h3-8,10-12H,2,9H2,1H3,(H,24,25)(H,26,27)/b23-12+

InChI Key

OPMGLMPBLBTFTL-FSJBWODESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Carbohydrazide Derivatives

Substituent Effects on Physicochemical Properties

The target compound’s 2,4-dichlorophenyl and 4-propoxyphenyl groups distinguish it from analogs. Key comparisons include:

Compound Name R1 (Pyrazole-3) R2 (Benzylidene) Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Propoxyphenyl 2,4-Dichlorophenyl ~453.33* High lipophilicity; potential for enhanced membrane permeability -
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Phenyl 2,4-Dichlorophenyl 398.25 Crystallographically confirmed (X-ray); DFT-optimized electronic structure
3-(2,4-Dichlorophenyl)-N′-[(E)-1H-indol-3-ylmethylene]-1H-pyrazole-5-carbohydrazide 2,4-Dichlorophenyl 1H-Indol-3-yl 397.05 Enhanced aromatic interactions; potential CNS activity
N′-[(E)-(4-Dimethylaminophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Methylphenyl 4-Dimethylaminophenyl ~366.43* Electron-donating substituent; redshifted UV-Vis absorption
N′-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl 2,4,5-Trimethoxyphenyl ~469.45* Multiple methoxy groups; increased solubility in polar solvents

*Calculated based on molecular formulas.

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The 2,4-dichlorophenyl group (target compound) introduces electron-withdrawing effects, polarizing the hydrazide linkage and enhancing electrophilicity. In contrast, 4-dimethylaminophenyl () and methoxy groups () donate electrons, altering redox properties .
  • Lipophilicity : The 4-propoxyphenyl group in the target compound likely increases logP compared to phenyl (E-DPPC) or methylphenyl (), favoring passive diffusion across biological membranes.
Spectroscopic and Computational Comparisons
  • IR Spectroscopy :

    • C=O Stretch : All analogs exhibit C=O stretches near 1700 cm⁻¹ (e.g., 1702 cm⁻¹ in ), confirming the carbonyl group’s presence.
    • C=N Stretch : The imine (C=N) stretch appears at ~1519–1552 cm⁻¹ (), sensitive to substituent electronic effects.
  • X-ray Crystallography :

    • E-DPPC () adopts a planar geometry with intermolecular N–H⋯O hydrogen bonds, stabilizing the crystal lattice. Similar packing is expected for the target compound .
  • DFT Studies :

    • E-DPPC’s HOMO-LUMO gap (4.82 eV) indicates moderate reactivity, with electron density localized on the pyrazole and hydrazide moieties. The target compound’s 4-propoxyphenyl group may further lower the gap, enhancing charge-transfer interactions .

Biological Activity

N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and is characterized by its unique substitution patterns, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C17H16Cl2N4OC_{17}H_{16}Cl_2N_4O with a molecular weight of approximately 428.1 g/mol. The structure includes a pyrazole moiety, dichlorophenyl groups, and a propoxyphenyl substituent, which are crucial for its biological activities.

PropertyValue
Molecular FormulaC17H16Cl2N4O
Molecular Weight428.1 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thus modulating various metabolic pathways. The presence of electron-withdrawing groups like dichlorophenyl enhances the compound's reactivity and potential efficacy against biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study on related pyrazole derivatives demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), suggesting that this compound may exhibit comparable activity.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects.

  • Research Findings : In vitro assays have shown that certain pyrazole derivatives significantly reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties against various pathogens.

  • Experimental Data : In studies assessing antimicrobial efficacy, related compounds demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the toxicity profile of the compound. Preliminary studies indicate that certain pyrazole derivatives exhibit low toxicity in vitro, but further in vivo studies are necessary to establish safety profiles comprehensively.

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